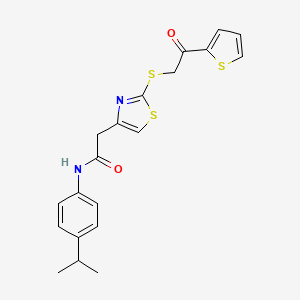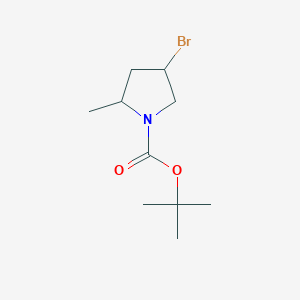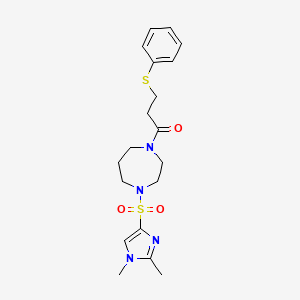![molecular formula C18H15FN2O4 B2754497 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide CAS No. 1396845-76-3](/img/structure/B2754497.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic compound that includes a dioxole (a five-membered ring containing two oxygen atoms) fused to a benzene ring . It also contains a carbonyl group (C=O), an azetidine ring (a four-membered ring containing one nitrogen atom), and a 2-fluorophenyl group (a benzene ring with a fluorine atom at the 2-position).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxole moiety could potentially be introduced via a reaction with a suitable precursor such as benzo[d][1,3]dioxole-5-carbonyl fluoride .Scientific Research Applications
Synthesis and Structural Characterisation
A foundational aspect of researching compounds like 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide involves their synthesis and structural characterisation. Studies on related compounds, such as N-(ferrocenylmethyl)benzene-carboxamide derivatives, highlight methods for synthesising complex molecules with specific functional groups. These processes often employ techniques like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) protocols for coupling reactions. The structural characterisation of these molecules, including X-ray crystallography, provides essential insights into their potential applications in medicinal chemistry and materials science (Kelly et al., 2007).
Antimicrobial and Antitumor Activities
Compounds with the azetidine moiety and related structures have been extensively studied for their biological activities. For instance, azetidinylquinolones have shown promising antibacterial properties, highlighting the potential of such structures in developing new antimicrobial agents (Frigola et al., 1995). Additionally, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable antiavian influenza virus activity, underscoring the therapeutic potential of structurally complex molecules in antiviral research (Hebishy et al., 2020).
Antipathogenic Activity
The synthesis of new thiourea derivatives, including compounds with substituted fluorophenyl groups, has been explored for their antipathogenic activities. These studies contribute to our understanding of how structural modifications can impact the biological efficacy of compounds, potentially leading to novel treatments for microbial infections (Limban et al., 2011).
Synthesis of Heterocyclic Compounds
The chemical synthesis of heterocyclic compounds is a critical area of research with implications for pharmaceuticals and materials science. For example, the ultrasound-assisted synthesis of benzamide derivatives has been investigated for their anti-tubercular properties, demonstrating the utility of novel synthetic routes in medicinal chemistry (Nimbalkar et al., 2018).
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-13-3-1-2-4-14(13)20-17(22)12-8-21(9-12)18(23)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQIVUDMGQSVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)
![4-[[2-(1-Oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2754418.png)
![2-[(1-Oxo-3-phenylpropyl)amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B2754420.png)





![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)
![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)
![2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754436.png)

